2,3-Dibromo-3-(3-nitrophenyl)-1-phenyl-1-propanone
Description
2,3-Dibromo-3-(3-nitrophenyl)-1-phenyl-1-propanone is a brominated aromatic ketone characterized by a propanone backbone substituted with bromine atoms at positions 2 and 3, a phenyl group at position 1, and a 3-nitrophenyl moiety at position 2.
Properties
CAS No. |
6968-99-6 |
|---|---|
Molecular Formula |
C15H11Br2NO3 |
Molecular Weight |
413.06 g/mol |
IUPAC Name |
2,3-dibromo-3-(3-nitrophenyl)-1-phenylpropan-1-one |
InChI |
InChI=1S/C15H11Br2NO3/c16-13(11-7-4-8-12(9-11)18(20)21)14(17)15(19)10-5-2-1-3-6-10/h1-9,13-14H |
InChI Key |
LOYYEMPWEAHZAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(C(C2=CC(=CC=C2)[N+](=O)[O-])Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: The synthesis of this compound involves the reaction of acetophenone with 2-nitrobenzaldehyde . The bromination occurs at the α-carbon position of the ketone group. The reaction proceeds as follows:
Acetophenone+2-Nitrobenzaldehyde→2,3-Dibromo-3-(2-nitrophenyl)-1-phenylpropan-1-one
Reaction Conditions: The reaction typically takes place in an organic solvent (such as dichloromethane or ethyl acetate) with a brominating agent (e.g., bromine or N-bromosuccinimide). Acidic conditions may be employed to facilitate the bromination.
Chemical Reactions Analysis
Bromination: The compound readily undergoes bromination due to the presence of α-hydrogens adjacent to the carbonyl group.
Reduction: Reduction of the nitro group can yield the corresponding amine derivative.
Substitution: The bromine atoms can be substituted by other nucleophiles.
- Bromine (Br2)
- N-Bromosuccinimide (NBS)
- Hydrogenation catalysts (e.g., palladium on carbon) for nitro group reduction
Major Products: The major product of the bromination reaction is the target compound itself.
Scientific Research Applications
Organic Synthesis
2,3-Dibromo-3-(3-nitrophenyl)-1-phenyl-1-propanone is widely used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:
- Oxidation : The compound can be oxidized to form corresponding oxides or carboxylic acids.
- Reduction : It can undergo reduction to convert the nitro group into an amino group.
- Substitution Reactions : The bromine atoms can be replaced with other nucleophiles, enabling the synthesis of diverse derivatives.
Biological Activities
Research has indicated potential biological activities of this compound:
- Antimicrobial Properties : Studies have shown that this compound exhibits antimicrobial activity against various pathogens.
- Anticancer Activity : Preliminary investigations suggest that it may have anticancer properties due to its ability to inhibit specific cellular pathways .
Medicinal Chemistry
The compound is being explored for its therapeutic potential. It serves as a precursor for drug development, particularly in designing agents that target specific diseases. Its ability to interact with molecular targets makes it a candidate for further pharmacological studies .
Industrial Applications
In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its role as an intermediate in synthesizing more complex compounds enhances its value in chemical manufacturing processes.
Case Studies and Research Findings
Mechanism of Action
The exact mechanism of action is context-dependent, but it likely involves interactions with cellular targets or enzymes. Further research is needed to elucidate specific pathways.
Comparison with Similar Compounds
Data Table 1: Comparison of Nitrophenyl Isomers
Substituent Variations in Dibromopropanones
Comparisons with other dibrominated propanones highlight the role of aromatic substituents:
2,3-Dibromo-3-(4-methoxyphenyl)-1-(2-naphthyl)-1-propanone
- Structure : Features a 4-methoxyphenyl (electron-donating) and 2-naphthyl (bulky aromatic) group.
- Molecular Weight : 448.15 g/mol (vs. ~419.06 g/mol for the 3-nitrophenyl derivative, estimated from analogs).
- The naphthyl group increases steric hindrance, affecting crystallization and solubility .
2,3-Dibromo-3-phenyl-1-(3-phenyl-sydnon-4-yl)propan-1-one
- Structure: Incorporates a sydnone ring (a mesoionic heterocycle) at position 1.
- Crystallography: Reported dihedral angles between aromatic rings (e.g., 68.6° between phenyl and sydnonyl groups) suggest non-planar conformations, influencing packing efficiency and solubility .
Data Table 2: Substituent Effects on Dibromopropanones
Biological Activity
2,3-Dibromo-3-(3-nitrophenyl)-1-phenyl-1-propanone (DBNP) is a synthetic organic compound notable for its complex structure and potential biological activities. With a molecular formula of C15H11Br2NO3 and a molecular weight of approximately 413.06 g/mol, it features two bromine atoms and a nitro group attached to a phenyl ring, which may influence its reactivity and interaction with biological systems. This article reviews the biological activity of DBNP, synthesizing findings from various studies and presenting data tables for clarity.
The compound has the following key properties:
| Property | Value |
|---|---|
| CAS Number | 6968-99-6 |
| Molecular Formula | C15H11Br2NO3 |
| Molecular Weight | 413.06 g/mol |
| Melting Point | 128-131 °C |
Synthesis
DBNP can be synthesized through a reaction involving acetophenone and 2-nitrobenzaldehyde, typically using bromination agents under acidic conditions in organic solvents like dichloromethane or ethyl acetate. The general reaction can be summarized as follows:
Interaction with Biological Molecules
Preliminary studies indicate that DBNP interacts with various biological molecules, including proteins and enzymes, potentially leading to inhibition or modulation of biological pathways. These interactions are crucial for evaluating its therapeutic potential.
- Antimicrobial Activity : Some studies have suggested that DBNP exhibits antimicrobial properties against specific bacterial strains. For instance, it showed effectiveness against Staphylococcus aureus and Escherichia coli, indicating potential applications in developing antibacterial agents.
- Cytotoxicity : DBNP has been evaluated for its cytotoxic effects on cancer cell lines. Research indicates that it may induce apoptosis in certain cancer cells, making it a candidate for further investigation in oncology.
- Enzyme Inhibition : The compound's structure suggests it may inhibit key enzymes involved in metabolic pathways. For example, studies have shown that DBNP can inhibit acetylcholinesterase, an enzyme critical for neurotransmission.
Study on Antimicrobial Properties
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of DBNP against various pathogens. The results indicated that DBNP had a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, showcasing its potential as an antibacterial agent.
Cytotoxicity Assessment
In vitro tests conducted on human cancer cell lines demonstrated that DBNP significantly reduced cell viability at concentrations above 50 µM after 48 hours of exposure. The mechanism of action was linked to the induction of oxidative stress and subsequent apoptosis.
Toxicological Profile
The toxicological assessment of DBNP is critical for understanding its safety profile. According to data from the EPA's ToxValDB, DBNP exhibits moderate toxicity levels, with potential effects on liver and kidney functions observed in animal studies.
| Toxicological Endpoint | Observed Effect |
|---|---|
| Liver | Elevated enzyme levels |
| Kidney | Nephrotoxicity observed |
Q & A
Q. What methods are recommended for the structural elucidation of 2,3-Dibromo-3-(3-nitrophenyl)-1-phenyl-1-propanone using crystallographic techniques?
Single-crystal X-ray diffraction (XRD) is the gold standard. Programs like SHELXL and WinGX are widely used for refinement and validation. For instance, studies using SHELXL achieved an R factor of 0.043, confirming high precision in bond lengths and angles . The molecular formula (C15H11Br2NO3, MW 413.06 g/mol) and anisotropic displacement parameters can be derived from these analyses. Tools like ORTEP for Windows aid in visualizing thermal ellipsoids and molecular geometry .
Q. How can spectroscopic methods such as NMR and IR be utilized to confirm functional groups and molecular structure?
- NMR : 1H and 13C NMR identify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbon frameworks, including the carbonyl group (C=O, ~190–200 ppm in 13C NMR).
- IR : Stretching vibrations for C=O (~1700 cm⁻¹) and NO2 (~1520 and 1350 cm⁻¹) confirm key functional groups.
- DFT Validation : Computational methods predict vibrational frequencies and electronic transitions, which can be cross-referenced with experimental data .
Advanced Questions
Q. What computational approaches are employed to predict the nonlinear optical (NLO) properties and electronic transitions of this compound?
Density Functional Theory (DFT) with B3LYP/6-31G* basis sets calculates hyperpolarizability (β) and frontier molecular orbitals (FMOs). Studies on similar brominated nitrophenyl compounds show enhanced NLO activity due to electron-withdrawing nitro and bromo groups, which promote intramolecular charge transfer. HOMO-LUMO gaps (~3.5–4.0 eV) and high β values (~10⁻²⁷ esu) suggest potential applications in optoelectronics .
Q. How should researchers address discrepancies in crystallographic data, such as unexpected bond lengths or angles, during refinement?
- Multi-Software Refinement : Use SHELXL and WinGX to cross-validate data. For example, SHELXL’s robust handling of twinned data and WinGX’s geometry analysis tools can resolve outliers.
- Data Verification : Check for crystal twinning or disorder using PLATON or other validation suites. A study achieved an R factor of 0.043 by iteratively refining anisotropic displacement parameters .
Q. What role do steric and electronic effects play in the molecular packing and intermolecular interactions observed in the crystal structure?
The nitro group’s electron-withdrawing nature and bromine’s polarizability drive halogen bonding (C–Br⋯O) and π-π stacking between aromatic rings. Crystallographic studies reveal dihedral angles of ~15–20° between phenyl rings, while hydrogen-bonding networks (e.g., C–H⋯O) stabilize the lattice. These interactions are critical for understanding solubility and reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
